Cas no 76498-22-1 ((AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid)

(AR,bS)-rel-α-ヒドロキシ-β-(フェニルメトキシ)カルボニルアミノ-ベンゼンブタン酸は、キラルな構造を有する有機化合物であり、医薬品中間体や生化学研究における重要な構築ブロックとして利用されます。本製品の特徴は、高純度(>98%)の光学純度を保持した立体異性体であり、精密な分子設計が要求される薬剤開発分野での応用に適しています。フェニル基とカルボキシル基の配置により特異的な分子認識能を示し、酵素阻害剤や受容体リガンドの合成前駆体としての利用可能性があります。安定した結晶性を有し、有機溶媒への溶解性が良好なため、各種官能基変換反応に適しています。

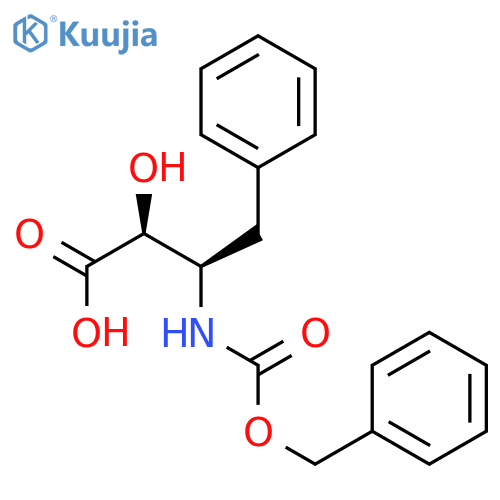

76498-22-1 structure

商品名:(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid

(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid 化学的及び物理的性質

名前と識別子

-

- (aR,bS)-rel-alpha-Hydroxy-beta-[[(phenylmethoxy)carbonyl]amino]benzenebutanoic acid

- (aR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-Benzenebutanoic acid

- (aR,bS)-rel-α-Hydroxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoic acid

- Z-AHPA

- (2S,3R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid

- SCHEMBL7430937

- AKOS016010602

- AC-6925

- (2S,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid

- CS-0162361

- 76498-22-1

- A869075

- MFCD23701663

- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid(relative)

- 59969-65-2

- N-CBZ-(2S,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID

- EN300-7378946

- AM807952

- Z-(2S,3R)-AHPA

- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

- (2S,3R)-3-benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid

- (2s,3r)-3-(((benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutyric acid

- Benzenebutanoic acid, a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-,(aS,bR)-

- (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoicacid(relative)

- DS-5700

- (AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid

-

- MDL: MFCD23701663

- インチ: InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m1/s1

- InChIKey: JXJYTERRLRAUSF-CVEARBPZSA-N

- ほほえんだ: O=C(O)[C@@H](O)[C@H](NC(OCC1=CC=CC=C1)=O)CC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 357.15800

- どういたいしつりょう: 329.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 9

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

- 密度みつど: 1.296

- ふってん: 581.871°C at 760 mmHg

- フラッシュポイント: 305.705°C

- 屈折率: 1.602

- PSA: 84.86000

- LogP: 2.83900

(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB478826-5 g |

(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |

76498-22-1 | 5g |

€151.90 | 2023-06-15 | ||

| Alichem | A019124229-5g |

(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid |

76498-22-1 | 98% | 5g |

$1522.07 | 2023-09-01 | |

| TRC | A290650-10mg |

(AR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-benzenebutanoicacid |

76498-22-1 | 10mg |

$ 585.00 | 2022-06-08 | ||

| TRC | A290650-2.5mg |

(AR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-benzenebutanoicacid |

76498-22-1 | 2.5mg |

$ 200.00 | 2022-06-08 | ||

| TRC | A290650-5mg |

(AR,bS)-rel-a-hydroxy-b-[[(phenylmethoxy)carbonyl]amino]-benzenebutanoicacid |

76498-22-1 | 5mg |

$ 370.00 | 2022-06-08 | ||

| abcr | AB478826-1g |

(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |

76498-22-1 | 1g |

€92.30 | 2023-09-03 | ||

| Ambeed | A606529-1g |

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid(relative) |

76498-22-1 | 98% | 1g |

$53.0 | 2024-04-17 | |

| abcr | AB478826-250mg |

(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |

76498-22-1 | 250mg |

€72.90 | 2024-08-03 | ||

| abcr | AB478826-25 g |

(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |

76498-22-1 | 25g |

€324.80 | 2023-06-15 | ||

| abcr | AB478826-1 g |

(2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid; . |

76498-22-1 | 1g |

€92.30 | 2023-06-15 |

(AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

76498-22-1 ((AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid) 関連製品

- 59969-65-2((2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量